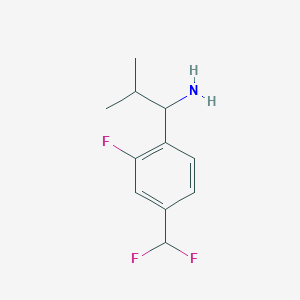
methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include a fluorinated phenylhydrazine derivative and a suitable carboxylate precursor.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) has been reported to give good yields of indole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce various hydrogenated indole derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: Methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyl group on the indole ring. This combination can enhance its biological activity and selectivity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H8FNO3 |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
methyl 4-fluoro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)7-5(11)3-2-4-6(7)12-8/h2-4,12-13H,1H3 |
Clave InChI |
MIZRDOVKKWXLEE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C2=C(N1)C=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)


![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)


![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)
![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)






